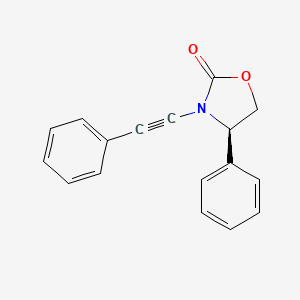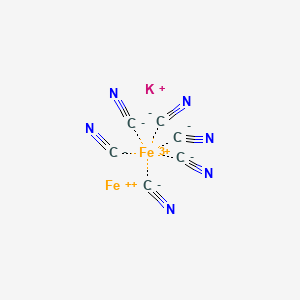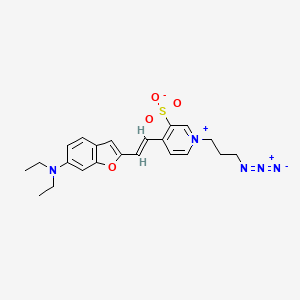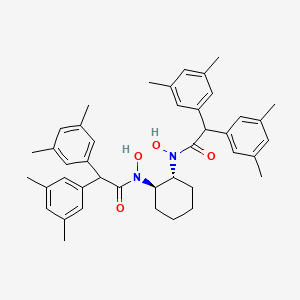
(R)-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a phenyl group and a phenylethynyl group attached to an oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a phenylethynyl reagent. One common method is the copper-catalyzed cross-coupling reaction, which can be performed at room temperature . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
Industrial Production Methods
While specific industrial production methods for ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with saturated carbon chains.
Scientific Research Applications
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the development of pharmaceuticals, particularly as intermediates in the synthesis of chiral drugs.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological activity and its ability to act as a chiral catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
®-4-Isopropyl-3-(2-phenylethynyl)oxazolidin-2-one: Similar structure but with an isopropyl group instead of a phenyl group.
(S)-4-Benzyl-3-(2-phenylethynyl)oxazolidin-2-one: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one is unique due to its specific combination of a phenyl group and a phenylethynyl group attached to the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4R)-4-phenyl-3-(2-phenylethynyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H13NO2/c19-17-18(12-11-14-7-3-1-4-8-14)16(13-20-17)15-9-5-2-6-10-15/h1-10,16H,13H2/t16-/m0/s1 |
InChI Key |
AXICIYQUTXPTCF-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)






![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
